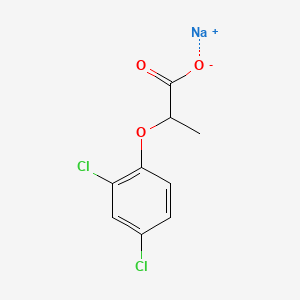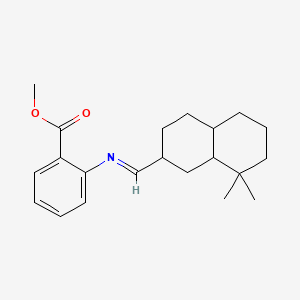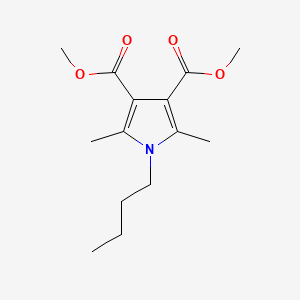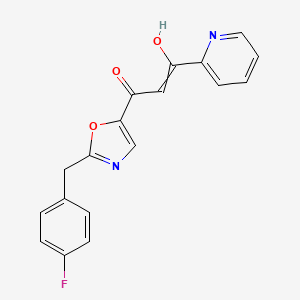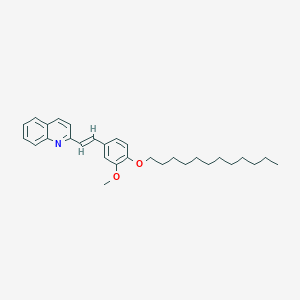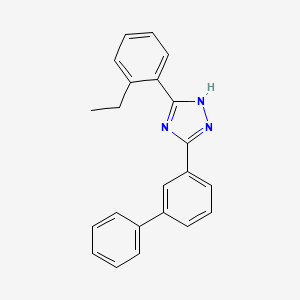
1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-3-yl-5-(2-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- is a compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The biphenyl and ethylphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- can be compared with other similar compounds, such as:
3-(1,1’-Biphenyl)-4-yl-5-(2-ethylphenyl)-1H-1,2,4-triazole: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and biological properties.
3-(1,1’-Biphenyl)-4-yl-5-(2-methylphenyl)-1H-1,2,4-triazole: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
85681-51-2 |
|---|---|
Molekularformel |
C22H19N3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
5-(2-ethylphenyl)-3-(3-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-2-16-9-6-7-14-20(16)22-23-21(24-25-22)19-13-8-12-18(15-19)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
NSHDRONKHDPUMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


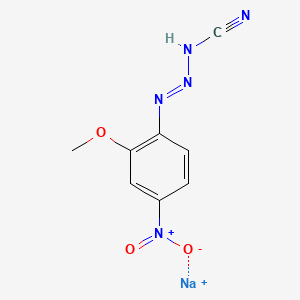
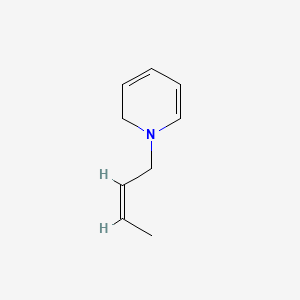
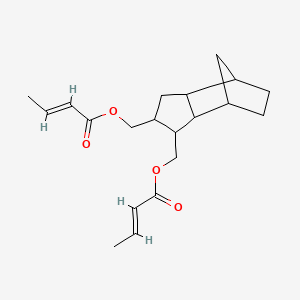
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
